molecular formula C14H15N3OS2 B1194343 1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea

1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea

Cat. No. B1194343
M. Wt: 305.4 g/mol
InChI Key: QVZUXRAEAHDNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Synthesis and Characterization

  • Molecular Structure Analysis : The compound 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized and characterized by spectroscopy, elemental analysis, and X-ray crystallography, revealing a thioamide tautomer structure with anti-disposition of thioamide-N-H atoms and an L-shaped molecular conformation (Yeo & Tiekink, 2019).

Chemical Reactions and Derivatives

  • Reactions with Aminomethyl Cyclopentanols : Thiourea derivatives have been prepared from aminomethyl cyclopentanols and phenyl isothiocyanate, leading to 1,3-heterocycles with trans-anellation, showing unique ring closure behavior (Fülöp, Bernáth, & Sohár, 1985).
  • Herbicidal Activities : N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea demonstrated significant herbicidal activities against certain plant species (Fu-b, 2014).

Biochemical and Pharmaceutical Applications

Chemical Properties and Applications

properties

Product Name

1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[(5-methylthiophene-3-carbonyl)amino]thiourea

InChI

InChI=1S/C14H15N3OS2/c1-9-5-3-4-6-12(9)15-14(19)17-16-13(18)11-7-10(2)20-8-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,19)

InChI Key

QVZUXRAEAHDNBV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CSC(=C2)C

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CSC(=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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